molecular formula C10H12N2O3 B14838261 3-Cyclopropoxy-2-ethyl-4-nitropyridine

3-Cyclopropoxy-2-ethyl-4-nitropyridine

Cat. No.: B14838261
M. Wt: 208.21 g/mol
InChI Key: YHHGJJNZEKLVOL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-4-nitropyridine is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is a derivative of nitropyridine, characterized by the presence of a cyclopropoxy group at the 3-position, an ethyl group at the 2-position, and a nitro group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-ethyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production methods for nitropyridine derivatives often involve continuous flow synthesis to ensure safety and efficiency. For example, the nitration of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) in a continuous flow system can produce 4-nitropyridine N-oxide, which can then be further reacted to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-ethyl-4-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The cyclopropoxy and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products Formed

    Reduction: 3-Cyclopropoxy-2-ethyl-4-aminopyridine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-4-nitropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-4-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclopropoxy and ethyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Lacks the cyclopropoxy and ethyl groups, making it less complex.

    4-Nitropyridine: Similar nitro group position but different substituents.

    2-Ethyl-4-nitropyridine: Lacks the cyclopropoxy group.

Uniqueness

3-Cyclopropoxy-2-ethyl-4-nitropyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group can enhance its reactivity and potential biological activity compared to simpler nitropyridine derivatives .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-4-nitropyridine

InChI

InChI=1S/C10H12N2O3/c1-2-8-10(15-7-3-4-7)9(12(13)14)5-6-11-8/h5-7H,2-4H2,1H3

InChI Key

YHHGJJNZEKLVOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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